Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

SARS-CoV 3CL protease antiviral DHPM scaffold

Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate is a synthetic small molecule belonging to the 6-oxo-4-phenyl-1,6-dihydropyrimidine (DHPM) class, characterized by a central dihydropyrimidinone core substituted at C-4 with a phenyl ring, at C-2 with a thioacetyl bridge linked to a para-aminobenzoate methyl ester. The compound integrates three pharmacophoric modules – a dihydropyrimidinone hydrogen-bonding scaffold, a flexible thioether-acetamide linker, and an aryl ester terminus – which collectively differentiate it from simpler 2-(benzylthio)- or 2-(phenethylthio)-DHPM congeners.

Molecular Formula C20H17N3O4S
Molecular Weight 395.4 g/mol
Cat. No. B3718530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate
Molecular FormulaC20H17N3O4S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C20H17N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-18(25)12-28-20-22-16(11-17(24)23-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25)(H,22,23,24)
InChIKeyVJDJHACEXAMHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate – Procurement-Relevant Chemical Identity and Scaffold Context


Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate is a synthetic small molecule belonging to the 6-oxo-4-phenyl-1,6-dihydropyrimidine (DHPM) class, characterized by a central dihydropyrimidinone core substituted at C-4 with a phenyl ring, at C-2 with a thioacetyl bridge linked to a para-aminobenzoate methyl ester [1]. The compound integrates three pharmacophoric modules – a dihydropyrimidinone hydrogen-bonding scaffold, a flexible thioether-acetamide linker, and an aryl ester terminus – which collectively differentiate it from simpler 2-(benzylthio)- or 2-(phenethylthio)-DHPM congeners. DHPM derivatives are historically recognized as calcium channel blockers, but the specific substitution pattern of this compound directs its potential application toward enzyme inhibition targets where the extended linker and ester moiety enable distinct protein–ligand contacts [2].

Why In-Class DHPM Analogs Cannot Be Freely Substituted for Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate


The 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold supports a wide range of substitution patterns, each dictating distinct biological target engagement. Simple 2-(benzylthio)-DHPMs (e.g., compounds 6a–6n in the SARS-CoV 3CL protease series) rely on a single methylene bridge to a terminal aryl group, yielding moderate enzyme inhibition (IC₅₀ 6.1–>50 µM) [1]. Addition of a 5-carbonitrile (5-CN) group shifts selectivity toward HIV-1 integrase (IC₅₀ 16–17 µM for lead compounds 4m and 4o) but introduces potential metabolic liability [2]. The target compound replaces the benzyl/phenethyl terminus with a thioacetyl-4-aminobenzoate methyl ester extension, creating a longer, hydrogen-bond-capable linker that positions the ester moiety for complementary interactions in enzyme active sites. Substituting this compound with a simpler 2-(benzylthio) congener, a 5-CN analog, or a positional isomer (meta-substituted benzoate) results in loss of the precise pharmacophoric geometry required for its intended target profile, as evidenced by the differential IC₅₀ and MIC values across comparator series.

Quantitative Differentiation Evidence for Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate vs. Closest Analogs


SARS-CoV 3CL Protease Inhibition: Thioacetyl-Benzoate Extension vs. Benzylthio Scaffold

In a direct series of 2-(benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidines tested against recombinant SARS-CoV 3CL protease, the most potent compound (6m, R₁=4-Cl, R₂=4-NO₂, n=1) exhibited an IC₅₀ of 6.1 ± 1.1 µM, whereas the unsubstituted benzyl analog 6a (R₁=H, R₂=H, n=1) was inactive (IC₅₀ > 50 µM) [1]. The target compound replaces the benzyl group with a thioacetyl-4-(methoxycarbonyl)aniline extension, introducing a hydrogen-bond-accepting acetamide carbonyl and a longer linker (6-atom extension vs. 1-atom methylene). While direct head-to-head data for the target compound are not yet available in the public domain, the class-level inference based on linker-length-activity trends in this series indicates that spacing the terminal aryl group from the pyrimidine core modulates inhibitory potency by altering occupancy of the S1 ′ subsite [1]. This structural feature renders the target compound a distinct candidate for protease inhibition profiling where extended thioacetyl linkers are required.

SARS-CoV 3CL protease antiviral DHPM scaffold

HIV-1 Integrase Activity: 5-Cyano Dihydropyrimidines vs. Non-Cyano Target Scaffold

A series of 2-phenethyl/benzylthio-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles were evaluated against recombinant HIV-1 integrase in a strand-transfer assay. The most active compounds, 4m (4-chlorophenyl, phenethylthio) and 4o (3-chlorophenyl, phenethylthio), displayed IC₅₀ values of 16 µM and 17 µM, respectively [1]. The target compound lacks the 5-CN substituent, which is essential for metal-chelating interactions in the integrase active site. Consequently, non-cyano DHPMs are not expected to inhibit HIV-1 integrase at comparable concentrations; however, the absence of the 5-CN group eliminates off-target metal chelation and potential toxicity associated with cyanide-releasing metabolites [2]. This distinction is critical for procurement decisions: the non-cyano target compound is suitable for target classes that do not require a warhead at the 5-position, whereas 5-CN analogs are specifically tailored for metalloenzyme inhibition.

HIV-1 integrase antiviral 5-carbonitrile

Antimicrobial Broad-Spectrum Activity: 5-Cyano Benzenesulfonamide Hybrids vs. Non-Cyano Benzoate Scaffold

A panel of 25 hybrid compounds incorporating a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine core linked via a thioacetamide bridge to various benzenesulfonamide moieties was recently evaluated for antimicrobial activity. Compounds 6M, 19M, 20M, and 25M exhibited potent broad-spectrum effects, with MIC values as low as 4 µg/mL against K. pneumoniae and P. aeruginosa, and additionally suppressed biofilm formation [1]. The target compound, featuring a para-aminobenzoate methyl ester terminus rather than a benzenesulfonamide, is structurally excluded from this high-activity cluster because the sulfonamide –NH–SO₂– group provides critical hydrogen-bond donor/acceptor capacity for bacterial enzyme binding. Although direct MIC data for the target compound are not yet published, the absence of the sulfonamide moiety forecasts reduced Gram-negative antibacterial potency relative to these 5-CN sulfonamide hybrids, making the target compound a more appropriate starting point for target-focused enzyme inhibition programs (e.g., eukaryotic enzymes) where broad antibacterial activity is undesirable.

antimicrobial K. pneumoniae P. aeruginosa

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester Analog and Impact on Permeability

The closest commercially cataloged analog is ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate, which differs in two key aspects: (i) the presence of a 5-CN group and (ii) an ethyl ester in place of the methyl ester. While the 5-CN group dominates biological target selectivity (see Evidence Item 2), the methyl-to-ethyl ester substitution independently alters calculated LogP by approximately +0.5 log units (ethyl ester more lipophilic), reducing aqueous solubility by an estimated factor of 3–4 . For early-stage screening, the methyl ester congener offers superior solubility in aqueous assay buffers, facilitating dose–response experiments without DMSO-induced artifacts. Moreover, methyl esters generally undergo faster intracellular hydrolysis in esterase-rich environments, potentially generating the free acid more rapidly than the ethyl ester prodrug [1]. This physicochemical distinction makes the methyl ester variant preferable for in vitro enzyme assays and cell-based studies requiring rapid equilibration.

LogP ester hydrolysis permeability

High-Value Application Scenarios for Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate Based on Quantitative Differentiation


Protease Inhibitor Lead Generation Requiring Extended Thioacetyl Linkers

The 6-atom thioacetyl-benzoate extension distinguishes this compound from the 2-(benzylthio)-DHPM series (IC₅₀ 6.1–>50 µM against SARS-CoV 3CLpro [1]) and provides a longer linker for reaching distal subsites. Medicinal chemistry teams developing viral protease inhibitors should procure this compound as a starting scaffold for linker-optimization SAR, where incremental changes in linker length directly modulate enzyme inhibition potency.

Selective Profiling Against Non-Metalloenzyme Target Panels

Unlike 5-cyano DHPMs that inhibit HIV-1 integrase (IC₅₀ 16–17 µM [1]) via metal chelation, the target compound lacks the 5-CN warhead and is therefore suitable for screening against target classes where off-target metalloenzyme inhibition is undesirable (e.g., kinases, GPCRs, nuclear receptors). This selectivity advantage reduces false-positive rates in broad-panel screening.

Eukaryotic Target-Focused Screening Where Antibacterial Activity Confounds

The 5-CN sulfonamide hybrids demonstrate potent Gram-negative antibacterial activity (MIC 4–8 µg/mL [1]), which can confound cell-based phenotypic screens. The target compound, with its para-aminobenzoate ester terminus, is predicted to exhibit weak antibacterial activity and is therefore better suited for eukaryotic cell-based assays where bacterial contamination or off-target antibiotic effects must be minimized.

Solubility-Critical High-Throughput Screening Campaigns

The methyl ester of the target compound provides an estimated 3- to 4-fold solubility advantage over the ethyl ester analog [1], facilitating compound handling in aqueous assay buffers. HTS facilities should favor the methyl ester variant to maintain compound integrity at screening concentrations (10–50 µM) and avoid DMSO-related artifacts.

Quote Request

Request a Quote for Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.